molecular formula C4H3N3OS B12842843 3-Cyano-4-methoxy-1,2,5-thiadiazole

3-Cyano-4-methoxy-1,2,5-thiadiazole

Cat. No.: B12842843
M. Wt: 141.15 g/mol
InChI Key: QUEYVPRSRNIBMM-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxy-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-Cyano-4-methoxy-1,2,5-thiadiazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-methoxy-1,2,5-thiadiazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and methoxy groups contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C4H3N3OS

Molecular Weight

141.15 g/mol

IUPAC Name

4-methoxy-1,2,5-thiadiazole-3-carbonitrile

InChI

InChI=1S/C4H3N3OS/c1-8-4-3(2-5)6-9-7-4/h1H3

InChI Key

QUEYVPRSRNIBMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NSN=C1C#N

Origin of Product

United States

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